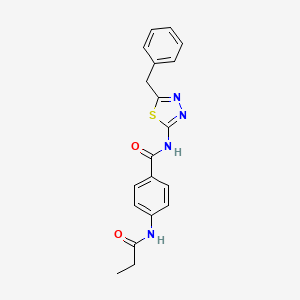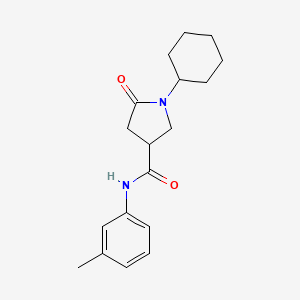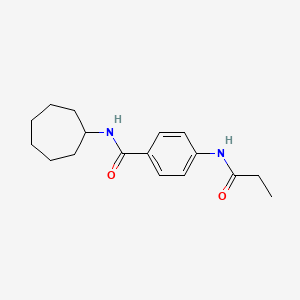![molecular formula C16H22N2O2 B4394100 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4394100.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide
Vue d'ensemble
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide, also known as MEAI, is a chemical compound that has attracted attention from researchers due to its potential applications in scientific research. MEAI belongs to the class of tryptamines, which are organic compounds that contain an indole ring and an amino group. In
Applications De Recherche Scientifique
Crystal Structure Analysis
- The crystal structure of a similar compound, N-[(6-Methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide, was analyzed using X-ray diffraction. This study is significant in understanding the molecular arrangement and interactions within the compound, which can be critical for determining its physical and chemical properties (Hirano et al., 2004).
Receptor Binding and Agonist Activity
- Research on 2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine derivatives has shown their ability to bind to 5-HT1D receptors, displaying varying degrees of agonist activity. These findings are crucial for understanding the potential therapeutic applications of these compounds in neurology and psychopharmacology (Barf et al., 1996).
Inhibition of Leukotriene Synthesis
- The compound 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid has been identified as a potent inhibitor of leukotriene synthesis, with potential implications in treating inflammatory conditions like asthma (Hutchinson et al., 2009).
Anti-Influenza Drug Candidate
- A derivative, ethyl 2-(dimethylaminomethyl)-5-hydroxy-1-methyl-6-(pyridin-3-yl)-1H-indole-3-carboxylate, was evaluated as an anti-influenza drug candidate. This research highlights the compound's potential in treating influenza, emphasizing its pharmacokinetics, bioavailability, and toxicity profiles (Ivashchenko et al., 2014).
Analytical Chemistry of Synthetic Routes
- The synthetic routes to related tryptamine derivatives have been characterized, providing valuable insights into the chemical synthesis process and potential impurities that may arise, which is essential for pharmaceutical manufacturing (Brandt et al., 2004).
Antihypertensive Properties
- Aryloxypropanolamines containing the 3-indolyl-tert-butyl moiety demonstrated antihypertensive activity, beta-adrenergic receptor antagonist action, and vasodilating activity. Thisresearch underscores the potential of indole derivatives in cardiovascular therapeutics (Kreighbaum et al., 1980).
Spectrofluorimetric Analysis in Pharmaceutical Preparations
- Novel spectrofluorimetric methods have been developed for determining melatonin in the presence of N-{2-[1-({3-[2-(acetylamino)ethyl]-5-methoxy-1H-indol-2-yl}methyl)-5-methoxy-1H-indol-3-yl]-ethyl}acetamide. This highlights the use of indole derivatives in analytical chemistry, particularly in quality control of pharmaceuticals (Darwish et al., 2012).
Determination in Pharmaceutical Quality Control
- A High-Performance Liquid Chromatography (HPLC) method was established for determining N-[2-(5-methoxy-1H-indol-3-)ethyl]heximide and its related substances, demonstrating its application in pharmaceutical analysis and quality control (Luo Chuan-huan, 2006).
Anti-inflammatory and Anticancer Properties
- The synthesis of nonsteroidal anti-inflammatory-organometallic compounds, including indole derivatives, showed potential in anticancer therapy. This research opens new avenues in the development of cancer treatments (Pǎunescu et al., 2016).
Antimicrobial Activity
- Novel indole derivatives have been synthesized and evaluated for antimicrobial activities, contributing to the development of new antimicrobial agents (Nazir et al., 2018).
Propriétés
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)15(19)17-8-7-11-10-18-14-6-5-12(20-4)9-13(11)14/h5-6,9-10,18H,7-8H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMVZJLZCUYFCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=CNC2=C1C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-[methyl(4-nitrobenzoyl)amino]benzamide](/img/structure/B4394023.png)
![N-benzyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4394029.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B4394035.png)

![2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4394042.png)
![2-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4394055.png)

![4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4394065.png)
![2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4394071.png)


![N-butyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4394105.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropylalaninamide](/img/structure/B4394114.png)